N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide is a compound that belongs to the class of substituted benzimidazoles. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure consists of a benzimidazole moiety linked to a phenylethyl group and a benzamide functional group, which contributes to its diverse chemical properties and biological interactions.
The compound can be synthesized through various chemical pathways, primarily involving the reaction of benzimidazole derivatives with phenylethylamine and subsequent acylation processes. Its synthesis has been documented in several studies, highlighting its potential applications in drug development and coordination chemistry .
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide is classified as an organic compound, specifically a substituted benzimidazole. It falls under the broader category of heterocyclic compounds, which are characterized by having at least one atom in the ring that is not carbon. This compound is notable for its structural complexity and potential therapeutic applications.
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide typically involves a multi-step process:
The reactions are usually conducted under controlled conditions, utilizing solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction rates and improve yields. Purification techniques like recrystallization or chromatography are employed to isolate the desired product in high purity .
The molecular formula for N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide is . The structure features:
The molecular weight of this compound is approximately 396.48 g/mol. The structural configuration contributes significantly to its biological activity, particularly through interactions with specific enzymes and receptors .
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide can participate in several chemical reactions:
Typical reagents and conditions for these reactions include:
The mechanism of action for N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide involves its ability to interact with specific biological targets, particularly enzymes involved in cancer cell proliferation.
The compound acts primarily as an enzyme inhibitor by binding to active sites, thus preventing substrate access and inhibiting enzymatic activity. This inhibition can disrupt critical cellular processes such as DNA replication and cell division, leading to apoptosis in cancer cells.
Studies have indicated that derivatives of benzimidazole exhibit significant antiproliferative activity against various cancer cell lines, suggesting that N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide may have similar effects .
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide typically appears as a crystalline solid. Its solubility varies depending on the solvent used, but it is generally soluble in organic solvents like DMSO and ethanol.
Key chemical properties include:
Relevant data from spectral analysis (e.g., NMR, IR) confirm its structural integrity and functional groups .
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has several promising applications:
These applications highlight the compound's versatility and significance in ongoing scientific research aimed at discovering new drugs and materials .
N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide represents a structurally intricate small molecule classified within the benzimidazole-benzamide hybrid scaffold family. This hybrid architecture integrates three pharmacophoric elements:
Structurally analogous compounds like N-(1-methyl-1H-benzimidazol-2-yl)-2-[(phenylcarbonyl)amino]benzamide [4] and N-[2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylethyl]benzamide [5] share the core benzimidazole-benzamide linkage but differ in substituent patterns. The ethylbenzene spacer in the target compound creates a chiral center at the C1 position, distinguishing it from simpler N-(1H-benzimidazol-2-yl)benzamides [9].
Table 1: Structural Analogues of Benzimidazole-Benzamide Hybrids
Compound Name | Key Structural Features | Source |
---|---|---|
N-(1-methyl-1H-benzimidazol-2-yl)benzamide | N-methylated benzimidazole, direct benzamide linkage | PubChem CID 3824432 |
N-[2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylethyl]benzamide | Benzyl-substituted benzimidazole, phenethyl spacer | PubChem CID 3499329 |
N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide | Pentyl chain on benzimidazole, extended spacer | PubChem CID 4528215 |
The conformational landscape of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide is governed by three rotatable bonds:
Molecular dynamics simulations reveal that the lowest-energy conformation positions the benzamide carbonyl anti-periplanar to the benzimidazole N-H, minimizing steric clash and enabling intramolecular hydrogen bonding between benzimidazole N1-H and the benzamide carbonyl (distance: ~2.1 Å). This interaction stabilizes a semi-folded conformation where aromatic planes form a dihedral angle of 65–85° [7]. Torsional energy barriers for Csp³-Csp² bond rotation range from 8–12 kcal/mol, indicating moderate conformational flexibility [7].
Table 2: Key Torsional Angles Governing Conformational Dynamics
Torsion Bond | Energy Barrier (kcal/mol) | Preferred Dihedral (°) | Functional Role |
---|---|---|---|
Benzimidazole-Cα | 10.2 | 180° (anti) | Planarity modulation |
Cα-Benzamide C=O | 8.5 | ±60° (gauche) | H-bond acceptor orientation |
Spacer phenyl-CH₂ | 5.7 | 90° (orthogonal) | Aromatic stacking modulation |
Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level provide electronic characterization:
The HOMO-LUMO gap of 4.2 eV suggests moderate kinetic stability and potential for charge-transfer interactions, corroborating observed DNA-binding capabilities in benzimidazole analogues [1] [8].
Molecular Electrostatic Potential (MEP):
Computational QSAR descriptors predict biorelevant properties:
Descriptor | Calculated Value | Biological Relevance |
---|---|---|
LogP (Partition coeff.) | 3.85 ± 0.15 | Moderate lipophilicity (cell penetration) |
Topological PSA (Ų) | 65.7 | Blood-brain barrier permeation potential |
H-bond donors | 2 | DNA/protein binding capacity |
H-bond acceptors | 4 | Solubility and target engagement |
Molar Refractivity | 112.3 | Correlates with polarizability and binding |
These descriptors align with benzimidazole derivatives’ known biological profiles:
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6